Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, lubiprostone specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements.
Member of a bicyclic fatty acid class of compounds derived from PROSTAGLANDIN E1 involved in chloride channel gating.
Lubiprostone
CAS No.: 136790-76-6
VCID: VC21337243
Molecular Formula: C20H32F2O5
Molecular Weight: 390.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Lubiprostone, marketed under the brand name Amitiza among others, is a medication primarily used for managing chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation (OIC) . Developed by Sucampo Pharmaceuticals, it was first approved by the FDA in 2006 and has since been approved for additional indications, including IBS-C in 2008 and OIC in 2013 . Mechanism of ActionLubiprostone is a bicyclic fatty acid derived from prostaglandin E1. It acts by activating ClC-2 chloride channels on the gastrointestinal epithelial cells, leading to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and promotes spontaneous bowel movements (SBMs) . Medical UsesLubiprostone is used for several types of constipation:
PharmacokineticsLubiprostone is rapidly metabolized in the gastrointestinal tract, primarily through reduction/oxidation by carbonyl reductase, without involving the cytochrome P450 system. Its metabolites are minimal in plasma, indicating localized action within the gut . EfficacyRecent meta-analyses have shown that lubiprostone significantly increases SBMs in patients with CIC and IBS-C. It also improves SBMs within 24 hours in OIC patients . For IBS-C, lubiprostone has been found to enhance patient-rated symptom relief compared to placebo . SafetyLubiprostone is generally well-tolerated, with a favorable safety profile similar to placebo in clinical trials . It does not cause significant changes in serum electrolyte levels or lead to drug tolerance . Clinical TrialsAdditional BenefitsLubiprostone may also improve intestinal permeability, potentially benefiting conditions like "leaky gut" syndrome . |
---|---|
CAS No. | 136790-76-6 |
Product Name | Lubiprostone |
Molecular Formula | C20H32F2O5 |
Molecular Weight | 390.5 g/mol |
IUPAC Name | 7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
Standard InChI | InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1 |
Standard InChIKey | WGFOBBZOWHGYQH-IDQKJFIUSA-N |
Isomeric SMILES | CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
SMILES | CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES | CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Appearance | White to Off-White Solid |
Melting Point | 56-59°C |
Physical Description | Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | Practically insoluble |
Synonyms | 0211, RU 0211, SPI Amitiza lubiprostone Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- RU 0211 RU-0211 RU0211 SPI 0211 SPI-0211 SPI0211 |
Reference | Array Zhang et al. Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, DOI: 10.1038/s41557-021-00706-1, published online 27 May 2021 |
PubChem Compound | 59773080 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume